molecular formula C12H19NO3 B1285815 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid CAS No. 1044637-65-1

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

Cat. No.: B1285815
CAS No.: 1044637-65-1
M. Wt: 225.28 g/mol
InChI Key: BHNIPDIWMSLFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopentylcarbonyl group: This step typically involves the acylation of the piperidine ring using cyclopentanone and a suitable acylating agent such as an acid chloride or anhydride.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-(Cyclohexylcarbonyl)piperidine-2-carboxylic acid: This compound has a similar structure but with a cyclohexyl group instead of a cyclopentyl group, leading to different chemical and physical properties.

    1-(Cyclopropylcarbonyl)piperidine-2-carboxylic acid: This compound has a cyclopropyl group, which affects its reactivity and stability compared to the cyclopentyl derivative.

    1-(Cyclobutylcarbonyl)piperidine-2-carboxylic acid:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(cyclopentanecarbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(9-5-1-2-6-9)13-8-4-3-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNIPDIWMSLFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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